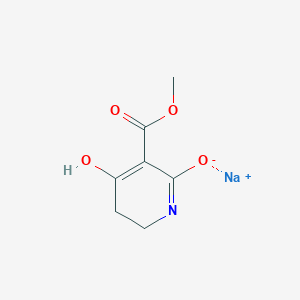![molecular formula C23H25NO B13362188 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its interesting chemical and pharmacological properties .
Preparation Methods
The synthesis of 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol involves several steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions typically involve the use of a rhodium (II) complex and a chiral Lewis acid, which help in achieving high diastereo- and enantioselectivities .
Chemical Reactions Analysis
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential pharmacological effects, particularly its interaction with androgen receptors. It has shown promise as a selective nonsteroidal androgen receptor modulator (SARM), which could have applications in treating conditions like muscle wasting and osteoporosis . Additionally, its unique structure makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol involves its interaction with specific molecular targets, such as androgen receptors. It acts as a partial agonist, binding to these receptors with high affinity and modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular function . The compound’s ability to selectively target androgen receptors while minimizing adverse effects makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol can be compared to other tropane alkaloids, such as cocaine and atropine. While these compounds share the 8-azabicyclo[3.2.1]octane scaffold, they differ in their specific substituents and pharmacological effects. For example, cocaine is a potent stimulant with significant abuse potential, whereas atropine is used as an anticholinergic agent in medicine . The unique structure of this compound, particularly the presence of the diphenylbut-2-yn-1-ol moiety, distinguishes it from these other compounds and contributes to its selective androgen receptor modulating activity .
Properties
Molecular Formula |
C23H25NO |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-8-yl)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C23H25NO/c25-23(19-9-3-1-4-10-19,20-11-5-2-6-12-20)17-8-18-24-21-13-7-14-22(24)16-15-21/h1-6,9-12,21-22,25H,7,13-16,18H2 |
InChI Key |
BEDFHQLAKUGMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)
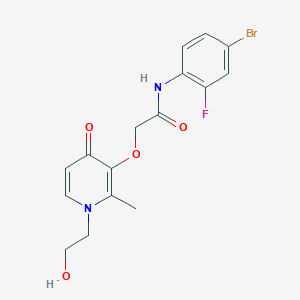
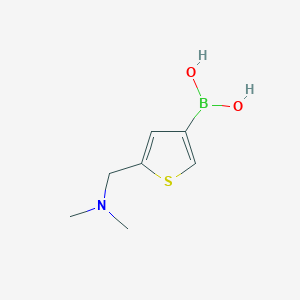
![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)

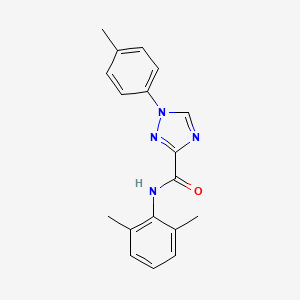
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
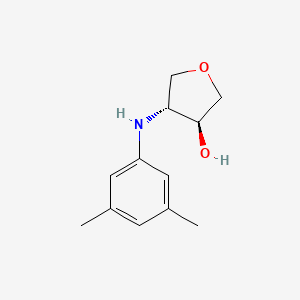

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
